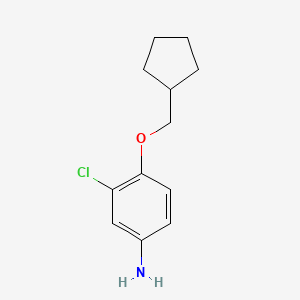

3-Chloro-4-(cyclopentylmethoxy)aniline

Description

The Significance of Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Aniline derivatives are organic compounds where the basic aniline structure is modified by substituting one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. wikipedia.orgchemicalbook.com These substitutions can dramatically alter the molecule's physical and chemical properties, such as its basicity, reactivity, and solubility. wikipedia.orgsci-hub.se This adaptability is the cornerstone of their significance.

In contemporary organic chemistry, aniline derivatives are pivotal intermediates in the synthesis of a multitude of products, including pharmaceuticals, agrochemicals, dyes, and polymers. sci-hub.secolab.ws Their presence is noted in numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. cresset-group.com The amino group of aniline is a key feature, influencing the electronic properties of the aromatic ring and providing a site for further chemical transformations. wikipedia.orgchemicalbook.com Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, have further expanded the toolkit for creating a diverse library of substituted anilines, enabling chemists to design and construct molecules with precisely tailored properties. acs.orgresearchgate.netsciencedaily.com

Contextualizing 3-Chloro-4-(cyclopentylmethoxy)aniline within Advanced Chemical Research

Within the extensive family of aniline derivatives, this compound emerges as a compound of interest in specialized areas of chemical research. Its structure, featuring a chlorine atom and a cyclopentylmethoxy group on the aniline ring, suggests its role as a carefully designed building block for more complex molecules. The presence of both a halogen and an ether linkage provides specific steric and electronic properties that can be exploited in targeted synthesis.

While detailed public research exclusively focused on this compound is not widespread, its structural motifs are found in compounds investigated in medicinal chemistry, particularly in the development of kinase inhibitors. The substituted aniline core is a common feature in many kinase inhibitors, where it often serves as a key pharmacophore that interacts with the target protein. The specific substitutions on the aniline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. Therefore, this compound is best understood as a valuable intermediate, likely synthesized for its potential to be incorporated into larger, biologically active molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.71 g/mol |

| CAS Number | 946775-16-2 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: The data in this table is based on publicly available information from chemical suppliers and databases. bldpharm.comnih.gov

Detailed Research Findings

As a specialized chemical intermediate, detailed research findings on this compound itself are limited in publicly accessible scientific literature. Its significance is primarily derived from its potential application in the synthesis of more complex, high-value molecules. The structural components of this compound, however, are well-represented in various fields of advanced chemical research.

The chloro-substituted aniline moiety is a common feature in many biologically active compounds. The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The cyclopentylmethoxy group, a moderately bulky and lipophilic substituent, can be used to probe specific binding pockets in enzymes and receptors, potentially enhancing potency and selectivity.

While a direct synthesis for this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be inferred from established methods for preparing similarly substituted anilines. A common approach involves the etherification of a substituted phenol (B47542) followed by the reduction of a nitro group to an amine. For instance, a similar compound, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, is synthesized by reacting 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol, followed by the reduction of the nitro group. nih.gov Another relevant example is the synthesis of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene (B104753) via catalytic hydrogenation. google.com

Based on these precedents, a likely synthesis for this compound would involve two main steps:

Etherification: Reaction of 2-chloro-4-nitrophenol (B164951) with cyclopentylmethanol or a cyclopentylmethyl halide in the presence of a base to form 1-chloro-2-(cyclopentylmethoxy)-4-nitrobenzene.

Reduction: Reduction of the nitro group of the resulting intermediate, for example, through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield this compound. google.com

This synthetic strategy offers a versatile and generally efficient route to this and other similarly substituted anilines, making them accessible for further use in research and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(cyclopentylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-7-10(14)5-6-12(11)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMKGHXCQJUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266982 | |

| Record name | 3-Chloro-4-(cyclopentylmethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946775-16-2 | |

| Record name | 3-Chloro-4-(cyclopentylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946775-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(cyclopentylmethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Cyclopentylmethoxy Aniline

Precursor Chemistry and Starting Materials

The successful synthesis of the target compound is contingent upon the efficient preparation and handling of three critical types of precursor molecules: halogenated phenols, cyclopentyl alkylating agents, and nitroaromatics which serve as the direct precursors to the final aniline (B41778) product.

Accessing Halogenated Phenol (B47542) Building Blocks

The foundational scaffold for the target molecule is a halogenated phenol. For the synthesis of 3-chloro-4-(cyclopentylmethoxy)aniline, the key intermediate is 3-chloro-4-nitrophenol . This building block provides the necessary chloro- and nitro-substituted benzene (B151609) ring.

There are several established methods for its preparation:

Nitration of 3-Chlorophenol: A common approach involves the direct nitration of 3-chlorophenol. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction yields a mixture of isomers, primarily 3-chloro-4-nitrophenol and 3-chloro-6-nitrophenol, which then require separation.

Chlorination of p-Nitrophenol: An alternative route is the chlorination of p-nitrophenol. The reaction introduces a chlorine atom at the position meta to the nitro group.

A laboratory-scale synthesis involves suspending 3-chlorophenol and copper(II) nitrate trihydrate in a solvent like tetrahydrofuran (THF) and heating the mixture. After the reaction, the product is isolated through extraction and purified by column chromatography, affording yields in the range of 67-90%. masterorganicchemistry.com

| Starting Material | Reagents | Key Conditions | Product |

| 3-Chlorophenol | Nitric Acid / Sulfuric Acid | Low Temperature | Mixture of isomers |

| 3-Chlorophenol | Cu(NO₃)₂·3H₂O / THF | 60°C | 3-Chloro-4-nitrophenol |

| p-Nitrophenol | Chlorinating Agent (e.g., Cl₂) | Catalyst | 3-Chloro-4-nitrophenol |

Synthesis and Handling of Cyclopentyl Alkylating Agents

The cyclopentylmethoxy side chain is introduced using a reactive cyclopentyl derivative, typically a cyclopentylmethyl halide. Cyclopentylmethyl bromide is a common and effective alkylating agent for this purpose.

The synthesis of cyclopentylmethyl bromide generally starts from the corresponding alcohol, cyclopentylmethanol. The hydroxyl group is converted into a better leaving group (bromide) using standard halogenating agents. Common methods include reaction with:

Phosphorus tribromide (PBr₃): This reagent is effective for converting primary alcohols to alkyl bromides.

Hydrogen bromide (HBr): Concentrated aqueous HBr can also be used to achieve the transformation.

These alkylating agents are reactive and should be handled with appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment. Alkyl halides can be irritants and lachrymators.

Nitroaromatic Precursors and Their Reduction to Aniline Derivatives

The direct precursor to the final product is the nitroaromatic compound, 3-chloro-4-(cyclopentylmethoxy)nitrobenzene . This intermediate is typically synthesized by forming the ether linkage between the halogenated phenol and the cyclopentyl alkylating agent, a reaction discussed in section 2.2.2.

Once this nitroaromatic precursor is obtained, the final step is the reduction of the nitro group (-NO₂) to an amine group (-NH₂). This is a fundamental and widely used transformation in organic synthesis. The conversion of nitroarenes to anilines is of significant industrial importance. wikipedia.org A variety of reagents and catalytic systems can accomplish this reduction, offering different levels of selectivity and reactivity. wikipedia.org

Strategic Pathways for Constructing the Aniline Moiety

The formation of the aniline functional group is a critical step in the synthesis. This is almost universally achieved by the reduction of a nitro group precursor. The assembly of this precursor can be approached via different strategies, most notably through etherification followed by reduction.

Reductive Approaches for Nitro Group Conversion

The reduction of the nitro group in 3-chloro-4-(cyclopentylmethoxy)nitrobenzene to form this compound is a key transformation. Several reliable methods are available for this step, which can be broadly categorized as catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. This method often provides high yields and selectivity.

Chemical Reduction: A variety of chemical reducing agents can be employed. A classic and cost-effective method is the Béchamp reduction, which uses iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid). A similar system using iron powder with ammonium (B1175870) chloride in an ethanol/water mixture is also highly effective for reducing substituted nitroaromatics. For instance, the reduction of the structurally similar 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to the corresponding aniline has been achieved in 94% yield using iron powder and acetic acid in an ethanol/water solvent system. googleapis.com Other reagents like tin(II) chloride (SnCl₂) in concentrated HCl are also effective.

| Reduction Method | Reagents/Catalyst | Typical Solvent | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | High yield, clean reaction |

| Béchamp Reduction | Fe, HCl / Acetic Acid | Ethanol / Water | Cost-effective, widely used |

| Metal/Acid Reduction | SnCl₂, HCl | Ethanol | Effective for laboratory scale |

Nucleophilic Aromatic Substitution in Ether Formation

The formation of the ether bond is a pivotal step in constructing the 3-chloro-4-(cyclopentylmethoxy)nitrobenzene precursor. The most common strategy for this is the Williamson ether synthesis , which involves a nucleophilic substitution reaction. masterorganicchemistry.com

In this context, the phenoxide ion generated from 3-chloro-4-nitrophenol acts as the nucleophile. The reaction proceeds by deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the highly nucleophilic sodium or potassium 3-chloro-4-nitrophenoxide. This phenoxide then attacks the electrophilic carbon of the cyclopentylmethyl bromide, displacing the bromide ion in an Sₙ2 reaction to form the desired ether. masterorganicchemistry.com For this Sₙ2 reaction to be efficient, a primary alkyl halide like cyclopentylmethyl bromide is ideal. masterorganicchemistry.com

An alternative strategy involves a Nucleophilic Aromatic Substitution (SₙAr) reaction where the alkoxide displaces a leaving group directly from the aromatic ring. For example, cyclopentylmethoxide could potentially displace a fluoride or chloride ion from a suitably activated benzene ring, such as 3-chloro-4-fluoronitrobenzene (B104753). The presence of the strongly electron-withdrawing nitro group para to the leaving group activates the ring towards nucleophilic attack, making such a reaction feasible.

While the outline mentions the possibility of starting from 4-aminophenol, synthesizing this compound from this starting material would be a more complex, multi-step process. It would require protection of the more nucleophilic amino group, followed by chlorination, etherification of the hydroxyl group, and finally deprotection. In neutral conditions, the amino group is generally more nucleophilic than the hydroxyl group in 4-aminophenol. google.com Therefore, a more direct route starting from a pre-functionalized nitroaromatic ring is generally preferred for efficiency.

Electrochemical Synthetic Routes for Aniline Derivatives

Electrochemical methods offer a sustainable and highly selective alternative to traditional chemical reductions for the synthesis of aniline derivatives. nih.gov The primary electrochemical route involves the reduction of the corresponding nitroarene, in this case, 1-(cyclopentylmethoxy)-2-chloro-4-nitrobenzene. This approach avoids the use of high-pressure hydrogen gas and harsh chemical reductants. nih.govacs.org

The process typically occurs at room temperature in an aqueous solution. nih.gov A key strategy to enhance selectivity and conversion rates is the use of a redox mediator, such as a polyoxometalate. nih.govacs.org The mediator is first reduced at the cathode and then, in solution, it reduces the nitrobenzene derivative to the desired aniline, being reoxidized in the process to continue the catalytic cycle. acs.org

Studies on the electrochemical reduction of nitrobenzene have shown that pH is a critical parameter; low pH favors the formation of the amine, while higher pH may result in hydroxylamine as the final product. orientjchem.orgresearchgate.net For substituted nitroarenes, this method has demonstrated higher selectivity compared to direct electroreduction at the electrode. nih.gov The yield for large-scale electrolysis of nitrobenzene to aniline can exceed 85%, a standard that is challenging to achieve with conventional chemical methods. orientjchem.orgresearchgate.net

Table 1: Comparison of Direct vs. Redox-Mediated Electrochemical Reduction for a Model Substrate (Methyl-2-nitrobenzoate)

| Reduction Method | Conversion (%) | Selectivity for Aniline Derivative (%) |

|---|---|---|

| Direct Electrochemical Reduction | Lower | Lower |

| Redox-Mediated Reduction | Higher | Higher |

Data derived from studies on various substituted nitroarenes, illustrating a general trend. nih.govacs.org

Regioselective Introduction of Substituents

Achieving the specific substitution pattern of this compound requires carefully planned steps to introduce the chloro and cyclopentylmethoxy groups at the correct positions on the aromatic ring.

The regioselective chlorination of an activated aromatic ring, such as that in a precursor like 4-(cyclopentylmethoxy)aniline, is a critical step. The amino group (or a protected form like an acetamido group) and the alkoxy group are both ortho-, para-directing groups. To achieve chlorination at the 3-position (ortho to the amino group and meta to the alkoxy group), the directing effect of the amino group is typically exploited.

Direct chlorination of unprotected anilines can be challenging due to over-reaction and oxidation. nih.gov However, methods using copper(II) chloride (CuCl₂) in ionic liquids have been shown to achieve high yields of para-chlorination for various aniline analogues under mild conditions. nih.govresearchgate.net For ortho-chlorination, specific strategies are required. One approach involves using secondary amines as organocatalysts with sulfuryl chloride as the chlorine source, which has been shown to provide high ortho-selectivity. rsc.org

Another effective strategy involves the chlorination of a protected aniline, such as N-acetyl-p-aminophenol (APAP). Reacting APAP with sulfuryl chloride (SO₂Cl₂) in a medium like liquid sulfur dioxide can produce 3-chloro-4-hydroxyacetanilide in high yields. google.com This chlorinated intermediate can then be further modified. If starting with 4-(cyclopentylmethoxy)acetanilide, a similar directed chlorination would be expected to yield the 3-chloro derivative.

Table 2: Regioselective para-Chlorination of Aniline Analogues with CuCl₂ in an Ionic Liquid

| Substrate | Time (h) | Yield of 4-Cl Product (%) |

|---|---|---|

| 2-methylaniline | 4 | 91 |

| 2-methoxyaniline | 3 | 93 |

| 3-methylaniline | 4 | 95 |

| 3-methoxyaniline | 3 | 96 |

Data from reactions carried out with 3 equivalents of CuCl₂ at 40 °C. nih.govresearchgate.net

The cyclopentylmethoxy group is an ether side chain, and its introduction typically involves the etherification of a phenol. wikipedia.org The Williamson ether synthesis is a widely used and high-yielding method for this transformation. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as cyclopentylmethyl bromide. wikipedia.org

In the context of synthesizing this compound, this reaction could be applied to a precursor like 3-chloro-4-aminophenol. The amino group would likely need to be protected first (e.g., as an acetamide) to prevent it from reacting with the base or the alkyl halide. The synthesis of alkyl aryl ethers can also be achieved using reagents like PhenoFluor, which facilitates the coupling of phenols and alcohols. nih.gov

Another route involves the Ullmann condensation, which is suitable for forming bis-aryl ethers but can be adapted for alkyl-aryl ethers. This method typically uses a copper-based catalyst to couple an aryl halide with an alcohol or phenol. wikipedia.org

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning catalytic systems, reaction kinetics, and conditions to maximize yield and purity while minimizing side reactions.

A common and efficient method for preparing halogenated anilines is the catalytic hydrogenation of the corresponding halogenated nitrobenzene. google.comgoogle.com This process reduces the nitro group to an amine.

Catalysts:

Palladium on Carbon (Pd/C): Widely used for nitro group reductions. However, it can sometimes catalyze dehalogenation, reducing the yield of the desired chlorinated product. youtube.com

Platinum on Carbon (Pt/C): Another effective catalyst. A preparation method for 3-chloro-4-fluoroaniline (B193440) utilizes a 1% Pt/C catalyst, achieving high conversion and selectivity. google.com

Modified Catalysts: To suppress the undesirable dehalogenation side reaction, catalysts can be modified. Additives such as Cu, Fe, or Mo can be used, or the catalyst can be treated with sulfur-containing compounds like diphenyl sulfide. google.com For instance, a two-component Pd-Fe/C catalyst has been reported for the synthesis of 3-chloro-4-methylaniline with high selectivity (>99.9%). google.com

Metal-Free Catalysts: Recent research has explored N/S co-doped metal-free carbon catalysts, which have shown 100% selectivity for the hydrogenation of the nitro group in p-chloronitrobenzene without affecting the chlorine atom. mdpi.com

The kinetics of these reactions are influenced by factors such as catalyst loading, temperature, and pressure. The reaction mechanism on metal-free catalysts involves the heterolytic dissociation of H₂ on active sites created by the heteroatoms. mdpi.com

The choice of reaction conditions and solvent is crucial for controlling the reaction pathway and ensuring high product yield and purity.

Reaction Conditions:

Temperature and Pressure: Catalytic hydrogenation reactions are typically carried out at elevated temperatures (50-100°C) and hydrogen pressures (0.1-5 MPa). google.comgoogle.com These conditions must be carefully controlled to promote the reduction of the nitro group while minimizing dehalogenation.

pH: In electrochemical synthesis, a low pH is essential for favoring the reduction to an amine. orientjchem.orgresearchgate.net

Solvent Selection:

Alcohols: Solvents like ethanol or methanol are commonly used in catalytic hydrogenation processes. google.comchemicalbook.com

Ionic Liquids: As solvents, ionic liquids can enhance the yield and regioselectivity of chlorination reactions and offer a safer operational choice. nih.govresearchgate.net

Solvent-Free Conditions: Some optimized processes for catalytic hydrogenation can be run without organic solvents, which is environmentally advantageous. google.com

Advanced Purification Techniques

The synthesis of this compound, like many multi-step organic syntheses, often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving the high purity required for subsequent reactions or final applications necessitates the use of advanced purification techniques. These methods are designed to separate the target compound from impurities based on differences in their physicochemical properties such as polarity, solubility, and volatility. The choice of purification technique is critical and is often determined by the nature of the impurities and the desired final purity of the compound.

Chromatographic Methods

Chromatography is a powerful technique for the separation and purification of organic compounds. For a substituted aniline like this compound, both liquid and gas chromatography can be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification of aniline derivatives. thermofisher.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective. sielc.com The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. For this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure the amine is in its protonated form, would be a suitable starting point. sielc.com Preparative HPLC can be used to isolate highly pure samples of the compound.

Gas Chromatography (GC): Gas chromatography is another viable option for the purification of volatile and thermally stable compounds. epa.gov Given the aniline functional group, derivatization might be necessary to improve volatility and thermal stability, although it is often possible to analyze aniline derivatives directly. epa.gov The choice of the stationary phase is crucial for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would be appropriate. epa.gov

Recrystallization

Recrystallization is a classic and highly effective method for purifying solid organic compounds. savemyexams.com The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. savemyexams.com For this compound, which is a solid, finding an appropriate solvent or solvent system is key.

The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the compound should crystallize out, while the impurities remain dissolved in the mother liquor. A mixture of solvents, such as ethyl acetate and hexane, can often provide the desired solubility characteristics. chemicalforums.com For amines, it is also possible to use acidic solutions to form a salt, which can then be recrystallized from a polar solvent like water or ethanol. researchgate.netrochester.edu The free amine can then be regenerated by basification.

Illustrative Recrystallization Solvent Screening for Substituted Anilines

| Solvent/Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Ethanol | Moderate | High | Slow, well-defined crystals |

| Hexane | Low | Moderate | Rapid, may trap impurities |

| Ethyl Acetate/Hexane | Variable (depends on ratio) | High | Good crystal formation |

| Toluene | Low | High | Good for less polar impurities |

| Water (acidified) | High (as salt) | High (as salt) | Dependent on pH adjustment |

Distillation

For liquid compounds or solids with a relatively low boiling point, distillation can be an effective purification method. Vacuum distillation is particularly useful for high-boiling compounds like many substituted anilines, as it allows the distillation to be carried out at a lower temperature, thus preventing thermal decomposition. google.com The addition of a small amount of an alkali metal chromate or dichromate can help to prevent tar formation during the distillation of chloroanilines. google.com

Impurity Profiling

Identifying and characterizing impurities is a critical aspect of purification. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for this purpose. researchgate.net By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to identify the molecular weights of impurities and, through fragmentation analysis, elucidate their structures. researchgate.net This information is crucial for optimizing the reaction and purification conditions to minimize the formation of byproducts and achieve the desired purity of this compound.

Reactivity and Functionalization of 3 Chloro 4 Cyclopentylmethoxy Aniline

Reactions at the Amino Group

The primary amino group in 3-Chloro-4-(cyclopentylmethoxy)aniline is a key site for a range of chemical transformations, including alkylation, acylation, and the formation of ureas and diazonium salts.

Alkylation and Acylation to Form Substituted Amines

The nitrogen atom of the amino group, with its lone pair of electrons, readily participates in nucleophilic substitution reactions. Alkylation with alkyl halides or other electrophilic alkylating agents can introduce one or two alkyl groups, leading to the corresponding secondary or tertiary amines.

Acylation of the amino group is a common transformation, typically achieved by reacting the aniline (B41778) with an acyl chloride or an acid anhydride. For instance, the reaction with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) in a suitable solvent such as acetic acid can yield N-(3-chloro-4-(cyclopentylmethoxy)phenyl)-2-chloroacetamide. google.com This acylation modulates the electronic properties of the aniline, making the nitrogen less basic and the aromatic ring less activated towards electrophilic substitution.

A representative acylation reaction is the formation of an acetamide, which can be achieved by treating the aniline with acetic anhydride. This reaction is often used as a protecting strategy for the amino group.

Table 1: Representative Acylation of this compound

| Reactant | Reagent | Product |

|---|

Formation of Amides and Ureas

The amino group of this compound can react with carboxylic acids or their derivatives to form amides. This reaction is fundamental in the synthesis of many biologically active molecules. google.com

Similarly, the reaction with isocyanates or carbamoyl (B1232498) chlorides provides access to a wide range of substituted ureas. For example, reacting the aniline with an appropriate isocyanate, such as cyclopropyl (B3062369) isocyanate, in an inert solvent would yield a urea (B33335) derivative like 1-cyclopropyl-3-(3-chloro-4-(cyclopentylmethoxy)phenyl)urea. This class of compounds is of significant interest in medicinal chemistry. google.comgoogle.com The reaction can also be carried out with phosgene (B1210022) or a phosgene equivalent to first form an isocyanate in situ, which then reacts with another amine. google.comgoogle.com

Table 2: Synthesis of a Urea Derivative from this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions, Coupling Reactions)

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. google.comgoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

The Sandmeyer reaction is a classic example, where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using a copper(I) salt as a catalyst. googleapis.com This provides a powerful method for introducing these functional groups onto the aromatic ring in a position that might not be accessible through direct electrophilic substitution. For instance, diazotization of this compound followed by treatment with cuprous chloride would yield 1,2-dichloro-4-(cyclopentylmethoxy)benzene.

Table 3: Representative Sandmeyer Reaction of this compound

| Starting Material | Reaction Sequence | Product |

|---|

Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound influences its reactivity towards electrophilic and metal-catalyzed substitution reactions.

Electrophilic Aromatic Substitution Pattern Analysis

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. The cyclopentylmethoxy group (-OCH₂-c-C₅H₉) is also an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. The chloro group (-Cl) is a deactivating but ortho-, para-directing group.

Given the substitution pattern, the positions ortho and para to the strongly activating amino group are the most nucleophilic. The position para to the amino group is already occupied by the cyclopentylmethoxy group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group, which are positions 2 and 6. However, position 2 is sterically hindered by the adjacent chloro group. Thus, the most likely position for electrophilic attack is position 5.

For example, in a halogenation reaction, such as bromination with Br₂ in a suitable solvent, the bromine atom would be expected to add at the 5-position to yield 5-bromo-3-chloro-4-(cyclopentylmethoxy)aniline.

Palladium-Catalyzed Coupling Reactions for Further Aryl Functionalization

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon bonds and introducing further aryl or vinyl functionalities. googleapis.comgoogleapis.comjustia.comgoogle.com

In a Suzuki reaction, the chloroaniline derivative, after conversion to a more reactive species like an aryl triflate or by using specialized catalyst systems for aryl chlorides, can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. google.com For example, coupling with an arylboronic acid would lead to the formation of a biaryl compound.

The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. googleapis.comgoogleapis.com The Sonogashira coupling, on the other hand, couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper co-catalyst, and a base, to yield an aryl-substituted alkyne. google.com

Table 4: Representative Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 2-(Cyclopentylmethoxy)-5-phenylaniline |

| Heck Coupling | Styrene | 2-(Cyclopentylmethoxy)-5-styrylaniline |

Transformations of the Cyclopentylmethoxy Moiety

The cyclopentylmethoxy group, an ether linkage to the aromatic ring, is generally stable under many reaction conditions. However, it can undergo specific transformations, primarily through cleavage of the ether bond. This dealkylation is a key reaction, converting the ether back to the corresponding phenol (B47542), 3-chloro-4-hydroxyaniline.

The most common method for cleaving aryl alkyl ethers is through the use of strong acids, particularly hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orglibretexts.orgucalgary.cadoubtnut.com The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. Following protonation, a nucleophilic halide ion (Br⁻ or I⁻) attacks the alkyl carbon, cleaving the C-O bond. ucalgary.ca

For this compound, the cleavage reaction with a strong acid such as HBr would yield 3-chloro-4-hydroxyaniline and cyclopentyl bromide. The aromatic C-O bond remains intact due to the high energy required to perform a nucleophilic substitution on an sp²-hybridized carbon of the benzene (B151609) ring. youtube.com

The mechanism of the nucleophilic attack on the cyclopentylmethoxy group can proceed via either an Sₙ1 or Sₙ2 pathway. Given that the carbon attached to the oxygen is part of a cyclopentylmethyl group (a primary-like carbon), the reaction is likely to proceed through an Sₙ2 mechanism, where the halide ion directly displaces the phenolic group from the backside. libretexts.orgmasterorganicchemistry.com

Another powerful reagent for the cleavage of aryl ethers is the strong Lewis acid, boron tribromide (BBr₃). researchgate.netnih.govnih.gov The reaction with BBr₃ is also effective for demethylating aryl methyl ethers and is expected to be efficient for cleaving the cyclopentylmethoxy group. nih.govnih.gov The mechanism involves the formation of an adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion. researchgate.netnih.govgvsu.edu

Beyond cleavage, the cyclopentylmethoxy moiety is generally unreactive towards many other reagents. The aliphatic cyclopentyl ring is saturated and thus does not readily undergo addition reactions. The ether oxygen's lone pairs are less available for reactions due to their delocalization into the aromatic ring. Other transformations, such as oxidation or rearrangement of the cyclopentyl group without cleavage of the ether bond, are not commonly reported for this specific compound under typical organic synthesis conditions.

The following table summarizes the primary transformation of the cyclopentylmethoxy moiety:

| Reagent(s) | Product(s) | Reaction Type |

| Hydrogen Bromide (HBr) | 3-Chloro-4-hydroxyaniline, Cyclopentyl bromide | Ether Cleavage |

| Hydrogen Iodide (HI) | 3-Chloro-4-hydroxyaniline, Cyclopentyl iodide | Ether Cleavage |

| Boron Tribromide (BBr₃) | 3-Chloro-4-hydroxyaniline, Cyclopentyl bromide | Ether Cleavage |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Cyclopentylmethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Chloro-4-(cyclopentylmethoxy)aniline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the cyclopentylmethoxy group. The aromatic region would typically display three signals for the protons on the benzene (B151609) ring. The proton at C2 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet, with coupling constants characteristic of ortho and meta relationships. The amine protons usually appear as a broad singlet. The cyclopentylmethoxy group protons would present as a series of multiplets for the cyclopentyl ring and a doublet for the methylene (B1212753) (-OCH₂-) bridge, coupled to the adjacent methine proton.

¹³C NMR Analysis: The carbon NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The spectrum would feature six signals for the aromatic carbons, with their chemical shifts influenced by the chloro, amino, and alkoxy substituents. The cyclopentylmethoxy group would exhibit five additional signals: one for the methylene carbon and four for the carbons of the cyclopentyl ring.

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei, based on analyses of analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C6) | 6.70 - 6.85 | d |

| Aromatic-H (C2) | 6.60 - 6.75 | d |

| Aromatic-H (C5) | 6.50 - 6.65 | dd |

| -NH₂ | 3.60 - 3.80 | br s |

| -OCH₂- | 3.75 - 3.90 | d |

| Cyclopentyl-CH | 2.25 - 2.40 | m |

d = doublet, dd = doublet of doublets, br s = broad singlet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (Ar-O) | 145.0 - 147.0 |

| C1 (Ar-NH₂) | 139.0 - 141.0 |

| C3 (Ar-Cl) | 120.0 - 122.0 |

| C5 | 115.0 - 117.0 |

| C2 | 114.0 - 116.0 |

| C6 | 113.0 - 115.0 |

| -OCH₂- | 75.0 - 77.0 |

| Cyclopentyl-CH | 38.0 - 40.0 |

| Cyclopentyl-CH₂ | 29.0 - 31.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and confirm the molecular formula of this compound. The compound has a molecular formula of C₁₂H₁₆ClNO.

The monoisotopic mass of the molecule is calculated to be 225.0920 Da. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ at m/z 226.0993. uni.lu The high accuracy of this measurement allows for the unambiguous confirmation of the molecular formula. A key feature in the mass spectrum is the isotopic pattern for chlorine; the presence of the ³⁵Cl and ³⁷Cl isotopes results in a characteristic signal for the molecular ion cluster with an approximate intensity ratio of 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, respectively.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Common fragmentation would likely involve the loss of the cyclopentyl group or the entire cyclopentylmethoxy side chain, providing further structural confirmation.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO | - |

| Exact Mass | 225.0920 Da | Computed |

| Monoisotopic Mass | 225.0920 Da | Computed |

| [M+H]⁺ (m/z) | 226.0993 | Predicted uni.lu |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic vibrational bands that confirm its structure.

Key expected absorption bands include:

N-H Stretching: The aniline (B41778) amine group (-NH₂) will show two distinct bands in the region of 3350-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentylmethoxy group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1200-1260 cm⁻¹ range for the asymmetric C-O-C stretch.

C-N Stretching: The aromatic carbon-nitrogen bond stretch typically appears in the 1250-1340 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a signal in the fingerprint region, typically between 700-850 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 |

| Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | 1200 - 1260 |

| Aromatic Amine | C-N Stretch | 1250 - 1340 |

Application of Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from any potential regioisomers or impurities from the synthesis process. researchgate.net

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of components with different polarities.

Detection is commonly achieved using a UV detector, set at a wavelength where the aniline chromophore has strong absorbance, typically around 240-255 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks. This method provides a quantitative assessment of purity, often achieving detection limits for impurities well below 0.1%. researchgate.net

Table 5: General HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Solid-State Characterization Techniques (e.g., X-ray Crystallography)

Solid-state characterization provides insight into the macroscopic and microscopic properties of the crystalline form of a compound. While techniques like Differential Scanning Calorimetry (DSC) could determine the melting point and thermal stability, X-ray crystallography offers the most definitive solid-state structural information.

X-ray crystallography on a single crystal of this compound would determine the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis would confirm the molecular geometry, bond lengths, bond angles, and reveal intermolecular interactions such as hydrogen bonding involving the amine group and van der Waals forces. Such data is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

As of the current literature review, a public crystal structure for this compound has not been reported. nih.govscirp.org Therefore, detailed experimental data on its crystal packing and specific intermolecular interactions are not available.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoroaniline (B193440) |

| 3-chloro-4-methoxyaniline |

| p-chloroaniline |

| acetonitrile |

| methanol |

| formic acid |

Role of 3 Chloro 4 Cyclopentylmethoxy Aniline As a Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds

3-Chloro-4-(cyclopentylmethoxy)aniline is a key precursor in the development of advanced organic scaffolds, particularly those with applications in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases. The structural motif of this aniline (B41778) is analogous to that used in the synthesis of BCR-ABL kinase inhibitors. scilit.com BCR-ABL is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). researchgate.net The development of inhibitors for this kinase has been a major focus of cancer research.

Building Block for the Design of Target Molecules in Chemical Biology and Materials Science

In chemical biology, this compound serves as a valuable building block for the design of molecules that can probe and modulate biological processes. Its application in the synthesis of kinase inhibitors, as discussed previously, is a prime example of its role in creating target-specific molecules. The ability to systematically modify the aniline core allows for the fine-tuning of a molecule's interaction with its biological target.

While the direct application of this compound in materials science is less documented, its structural components suggest potential utility. Halogenated anilines are known precursors for the synthesis of liquid crystals and side-chain liquid crystalline polymers. researchgate.netrsc.org The rigid aromatic core combined with the flexible, bulky cyclopentylmethoxy side chain could be exploited to create materials with specific mesogenic properties. The presence of the reactive amine group allows for its incorporation into polymer backbones or as a side chain, potentially influencing the material's thermal and optical properties. Further research in this area could uncover novel applications for this versatile intermediate in the development of advanced materials.

Strategies for Chemical Library Synthesis Utilizing the Compound

The modular nature of this compound makes it an ideal candidate for the synthesis of chemical libraries, which are essential tools in drug discovery and chemical biology. Combinatorial chemistry strategies can be employed to rapidly generate a large number of diverse compounds from this single intermediate.

A common strategy involves the parallel derivatization of the aniline nitrogen. This can be achieved through a variety of reactions, including amidation, sulfonylation, and reductive amination. By reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones, a library of compounds with varying substituents at the nitrogen atom can be quickly assembled.

Furthermore, the chloro- and cyclopentylmethoxy-substituted benzene (B151609) ring can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further diversity. This allows for the creation of libraries where both the aniline nitrogen and the aromatic ring are functionalized, leading to a vast exploration of chemical space. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel bioactive molecules. The principles of combinatorial organic synthesis, which focus on creating large, screenable populations of molecules, are well-suited for leveraging the synthetic potential of this compound. nih.gov

Comparative Analysis with Structurally Related Halogenated Aniline Intermediates

The synthetic utility of this compound can be better understood through a comparative analysis with structurally related halogenated anilines, such as 3-Chloro-4-(3-fluorobenzyloxy)aniline and 3-Chloro-4-methoxyaniline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application |

| This compound | C12H16ClNO | 225.71 | Precursor for kinase inhibitors (e.g., potential BCR-ABL inhibitors) |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | 251.68 | Intermediate in the synthesis of Lapatinib (a tyrosine kinase inhibitor) |

| 3-Chloro-4-methoxyaniline | C7H8ClNO | 157.60 | Versatile intermediate in pharmaceuticals and other chemical industries |

3-Chloro-4-(3-fluorobenzyloxy)aniline is a well-established intermediate in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor used in the treatment of breast cancer. The 3-fluorobenzyloxy group in this molecule plays a critical role in its biological activity. The fluorine atom can engage in specific interactions within the kinase binding site, and the benzyloxy group provides a degree of conformational flexibility.

In comparison, the cyclopentylmethoxy group in this compound offers a more lipophilic and sterically demanding substituent. This increased lipophilicity can influence the pharmacokinetic properties of the final drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME). The bulky cyclopentyl group can also provide a rigid scaffold that may lead to higher binding affinity and selectivity for a particular target by fitting into specific hydrophobic pockets. The concept of "lipophilic metabolism efficiency" (LipMetE) is a useful parameter for evaluating the trade-offs between lipophilicity and metabolic stability, and the cyclopentylmethoxy group would be expected to significantly impact this value. researchgate.netnih.govhyphadiscovery.comnih.gov

3-Chloro-4-methoxyaniline , on the other hand, is a simpler and more fundamental building block. The methoxy group is less sterically hindering and less lipophilic than either the cyclopentylmethoxy or the 3-fluorobenzyloxy group. While this makes it a versatile intermediate for a broader range of applications, it may not provide the same level of potency or selectivity in targeted drug design where specific hydrophobic interactions are crucial.

The choice between these intermediates, therefore, depends on the specific goals of the synthesis. For creating highly potent and selective kinase inhibitors, the more complex side chains of this compound and 3-Chloro-4-(3-fluorobenzyloxy)aniline are often preferred. The cyclopentylmethoxy group, in particular, offers a unique combination of rigidity and lipophilicity that can be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Future Research Trajectories for 3 Chloro 4 Cyclopentylmethoxy Aniline Chemistry

Development of Green Chemistry Approaches for its Synthesis

The synthesis of functionalized anilines, while crucial, often relies on traditional methods that can be resource-intensive and generate significant waste. A primary focus for future research on 3-Chloro-4-(cyclopentylmethoxy)aniline should be the development of green and sustainable synthetic routes. Current methodologies for creating similar aniline (B41778) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents.

Future investigations should prioritize the use of environmentally benign solvents, such as water or bio-derived solvents, and explore catalytic systems that offer high efficiency and recyclability. Methodologies like microwave-assisted synthesis could significantly reduce reaction times and energy consumption. nih.gov Furthermore, the exploration of biocatalysis, employing enzymes for specific transformations, presents a promising avenue for highly selective and environmentally friendly synthesis. acs.org Research into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable production process by minimizing purification steps and solvent usage. A comparative analysis of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. nih.gov | Optimization of reaction conditions (temperature, time, power), solvent selection. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. acs.org | Identification and engineering of suitable enzymes (e.g., nitroreductases), immobilization techniques. acs.org |

| Solvent-Free Reactions | Elimination of solvent waste, potential for simplified work-up. beilstein-journals.org | Use of solid-state reactions or reactions under neat conditions. |

| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate purification steps. | Design of tandem or domino reactions that form multiple bonds in a single operation. sciencedaily.com |

Exploration of Novel and Undiscovered Reactivity Pathways

The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the electron-rich aromatic ring activated by the alkoxy group, and the chloro substituent which can participate in various coupling reactions. While general aniline reactivity is well-documented, the specific pathways available to this molecule are yet to be fully explored.

Future research should systematically investigate its participation in a range of chemical transformations. This includes detailed studies of electrophilic aromatic substitution to understand the directing effects of the existing substituents. Of particular interest is the potential for metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki-Miyaura reactions, which could leverage the chloro-substituent to introduce a wide variety of new functional groups. rsc.org The amino group also serves as a handle for derivatization, enabling the synthesis of amides, sulfonamides, and other nitrogen-containing compounds with potential biological activity. Furthermore, the oxidation and reduction chemistry of the aniline ring could lead to novel quinone-imine or cyclohexylamine (B46788) derivatives, respectively. A summary of potential reactivity explorations is provided in Table 2.

Table 2: Exploration of Reactivity Pathways for this compound

| Reaction Type | Potential Products | Research Focus |

|---|---|---|

| Electrophilic Aromatic Substitution | Halogenated, nitrated, or acylated derivatives. | Regioselectivity, influence of the cyclopentylmethoxy group. |

| Metal-Catalyzed Cross-Coupling | Biaryls, arylamines, aryl ethers, etc. rsc.org | Catalyst and ligand screening for optimal conditions. rsc.org |

| N-Functionalization | Amides, sulfonamides, ureas, etc. | Synthesis of libraries of derivatives for biological screening. |

| Oxidation/Reduction | Quinone-imines, cyclohexylamines. | Development of selective oxidation and reduction methods. |

Application in Supramolecular Chemistry and Self-Assembly

The structural features of this compound, particularly the presence of hydrogen bond donors (the amino group) and acceptors (the ether oxygen), as well as the potential for halogen bonding involving the chlorine atom, make it an intriguing candidate for applications in supramolecular chemistry. uva.nl The self-assembly of molecules into well-defined, ordered structures is a powerful tool for the creation of new materials with unique properties.

Future research should investigate the ability of this compound and its derivatives to form organized assemblies in solution and in the solid state. The introduction of long alkyl chains could induce amphiphilicity, leading to the formation of micelles, vesicles, or nanofibers in aqueous media. acs.org The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions could be harnessed to construct complex supramolecular architectures, such as liquid crystals or crystalline co-crystals with tailored properties. nih.gov The synthesis of macrocycles incorporating the this compound unit could lead to novel host-guest systems with applications in sensing or catalysis. sciencedaily.com

Advanced Computational Predictions for Novel Derivative Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the properties of novel derivatives and to guide synthetic efforts.

Future research should leverage techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to design derivatives with specific biological activities. nih.govacs.org For instance, if a particular biological target is identified, computational screening of a virtual library of derivatives could identify promising candidates for synthesis and testing. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of the molecule, such as the HOMO-LUMO gap, electrostatic potential, and reactivity indices, which can help in understanding and predicting its chemical behavior. rsc.org These computational models can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising compounds. A summary of computational approaches is provided in Table 3.

Table 3: Computational Approaches for the Design of this compound Derivatives

| Computational Method | Application | Key Insights |

|---|---|---|

| QSAR | Predicting biological activity of derivatives. acs.org | Correlation of molecular descriptors with activity. acs.org |

| Molecular Docking | Simulating binding to biological targets. nih.gov | Identification of potential binding modes and key interactions. nih.gov |

| DFT Calculations | Analyzing electronic structure and reactivity. rsc.org | HOMO-LUMO gap, charge distribution, reactivity prediction. rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. youtube.com Future research on this compound should explore its synthesis and derivatization using these modern technologies.

Flow chemistry can enable the safe handling of hazardous reagents and intermediates, and allows for precise control over reaction parameters, often leading to higher yields and purities. rsc.org The development of a continuous flow process for the synthesis of this compound would be a significant step towards its industrial-scale production. Furthermore, the integration of its synthesis into automated platforms, potentially driven by artificial intelligence, could accelerate the generation of diverse libraries of derivatives for high-throughput screening. synplechem.com This approach would enable the rapid exploration of the chemical space around the core structure, facilitating the discovery of new compounds with valuable properties.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(cyclopentylmethoxy)aniline, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) condensation of a substituted phenol (e.g., 2-chloro-4-nitrophenol) with cyclopentylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by (2) reduction of the nitro group to an amine. The reduction step often employs Fe/NH₄Cl in ethanol/water, achieving yields >80% . Key variables :

- Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

- Reduction efficiency : Fe/NH₄Cl avoids over-reduction issues seen with catalytic hydrogenation.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Analytical methods :

- TLC and melting point : Preliminary purity checks (e.g., Rf comparison, sharp melting point).

- 1H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.7–7.2 ppm, cyclopentyl protons at δ 1.5–2.0 ppm) .

- HPLC-MS : Quantifies purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing chloro and alkoxy groups activate the aromatic ring for NAS. Computational studies (DFT) reveal:

- Electrophilic sites : Positions adjacent to the chloro group show higher electrophilicity (Fukui indices >0.1).

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating NAS .

Experimental validation : Substitution with morpholine or piperidine derivatives achieves >70% yield under mild conditions (60°C, 12h) .

Q. How does this compound interact with biological targets, such as enzyme inhibition pathways?

Case study : Derivatives of this compound inhibit succinate-cytochrome c reductase (IC₅₀ = 1.2 µM) by binding to the enzyme’s quinone-binding pocket.

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Process optimization :

- Batch vs. flow chemistry : Flow systems reduce reaction time by 40% and improve reproducibility.

- Waste reduction : Recycling K₂CO₃ via filtration and Fe/NH₄Cl via acid wash lowers E-factor (from 8.2 to 3.5) .

Table 1 : Comparison of synthesis methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (K₂CO₃/Fe) | 82 | 98 | Moderate |

| Flow (K₂CO₃/Pd/C) | 88 | 99 | High |

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data on antifungal efficacy?

Issue : Some studies report potent antifungal activity (MIC = 2 µg/mL against C. albicans), while others show no effect. Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.